molecular formula C20H21FN4OS B6049823 N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide

N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6049823
M. Wt: 384.5 g/mol
InChI Key: AXKCEQDECMYKTQ-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-fluoro-2-methylphenylamine, thiophene-2-carboxylic acid, and 1-(1H-imidazol-5-ylmethyl)pyrrolidine. Common synthetic routes may involve:

    Amidation Reaction: Coupling of thiophene-2-carboxylic acid with 5-fluoro-2-methylphenylamine using coupling agents like EDCI or DCC.

    Formation of Pyrrolidine Derivative: Reacting 1-(1H-imidazol-5-ylmethyl)pyrrolidine with the intermediate product.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide: can be compared with other thiophene carboxamides and imidazole derivatives.

    Thiophene Carboxamides: Known for their diverse biological activities.

    Imidazole Derivatives: Often studied for their antimicrobial and antifungal properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-13-4-5-14(21)9-16(13)24-20(26)19-7-6-18(27-19)17-3-2-8-25(17)11-15-10-22-12-23-15/h4-7,9-10,12,17H,2-3,8,11H2,1H3,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKCEQDECMYKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(S2)C3CCCN3CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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